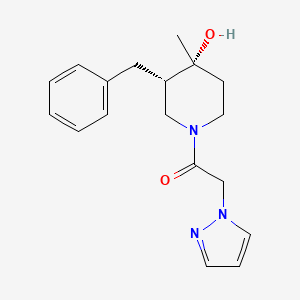![molecular formula C16H24N2O2 B5339695 ethyl [3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetate](/img/structure/B5339695.png)
ethyl [3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetate, also known as EMMPA, is a chemical compound that belongs to the class of piperazine derivatives. The compound is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of ethyl [3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetate is not fully understood. However, it is believed that the compound acts as a modulator of the GABAergic system in the brain. This compound has been found to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This leads to a reduction in anxiety, depression, and other psychiatric symptoms.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to increase the levels of GABA in the brain, which leads to a reduction in anxiety and depression. This compound has also been found to increase the levels of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl [3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetate has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. This compound is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one limitation of this compound is that it is not very water-soluble, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on ethyl [3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetate. One area of interest is the development of new this compound derivatives with improved properties and efficacy. Another area of interest is the study of this compound in combination with other drugs for the treatment of psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion:
In conclusion, this compound is a unique and promising compound that has potential applications in various scientific fields. The compound exhibits anticonvulsant, antidepressant, and anxiolytic properties, and has been studied for its potential use in the treatment of schizophrenia and other psychiatric disorders. This compound is relatively easy to synthesize and purify, and has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the future.
Synthesemethoden
Ethyl [3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetate can be synthesized by the reaction of 1-benzyl-4-piperidone with 4-methylphenylhydrazine in the presence of ethyl chloroacetate. The reaction yields this compound as a white crystalline solid with a melting point of 129-131°C. The purity of the compound can be confirmed using analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
Ethyl [3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetate has been extensively studied for its potential applications in various scientific fields. The compound has been found to exhibit anticonvulsant, antidepressant, and anxiolytic properties. This compound has also been studied for its potential use in the treatment of schizophrenia and other psychiatric disorders.
Eigenschaften
IUPAC Name |
ethyl 2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-4-20-16(19)12-17-9-10-18(14(3)11-17)15-7-5-13(2)6-8-15/h5-8,14H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUDYAHCRCLJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(C(C1)C)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-5-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-benzenediol](/img/structure/B5339613.png)
![N-(4-methoxy-2-methylphenyl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5339616.png)
![3-cyclopropyl-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5339618.png)
![N-benzyl-N-(2-phenylethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5339630.png)
![N-[1-(2-methylphenyl)propyl]propanamide](/img/structure/B5339637.png)
![N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5339640.png)

![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5339660.png)




![6-{[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-N-(3-pyridin-2-ylpropyl)nicotinamide](/img/structure/B5339677.png)
![methyl 5-[(E)-2-phenylvinyl]isoxazole-3-carboxylate](/img/structure/B5339693.png)